molecular formula C17H19N5OS B2820811 N-tert-Butyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide CAS No. 516461-35-1

N-tert-Butyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide

Cat. No. B2820811
CAS RN: 516461-35-1
M. Wt: 341.43
InChI Key: DCRXEWOYSLFTLP-UHFFFAOYSA-N
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Description

“N-tert-Butyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles .


Synthesis Analysis

The synthesis of this compound involves the reaction of N-tert.butylpyrazole intermediates with ethylenediamine or propylenediamine via C2 SN Ar . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of this compound consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of N-tert.butylpyrazole intermediates with ethylenediamine or propylenediamine via C2 SN Ar . Another reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include various spectral data. For instance, its FTIR–ATR: ν = 2953, 2895, 2861, 1588 (ν C=N), 1568 (ν C=N), 1537, 1469, 1432, 1360, 1290 (ν C–N), 1245 (ν C–N), 1180, 1057, 993, 747, 699, 593 cm −1. Its 1 H NMR (400 MHz, CDCl 3) and 13 C { 1 H} NMR (101 MHz, CDCl 3) data are also available .

Future Directions

The future directions for this compound could involve further development and optimization as an anticancer agent, given the promising pharmacological properties exhibited by similar structures . Further studies could also explore its potential applications in other areas of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary targets of this compound are EGFR WT, EGFR T790M, VGFR2, and Top-II . These targets are essential in cancer biology. EGFR and VGFR2 are receptor tyrosine kinases that play crucial roles in cell proliferation and angiogenesis, respectively. Top-II is a topoisomerase enzyme involved in DNA replication and transcription.

Mode of Action

The compound interacts with its targets by inhibiting their activity. As the analogs carry the pyrazolopyrimidine scaffold, which looks structurally very similar to tyrosine and receptor kinase inhibitors, the potent compounds were evaluated for their inhibitory effects on the mentioned targets . The data obtained revealed that most of these compounds were potent, with variable degrees of target selectivity and dual EGFR/VGFR2 inhibitors at the IC 50 value range, i.e., 0.3–24 µM .

Biochemical Pathways

The inhibition of EGFR, VGFR2, and Top-II disrupts several biochemical pathways. The EGFR and VGFR2 pathways are involved in cell proliferation and angiogenesis, respectively. Their inhibition can lead to decreased tumor growth and angiogenesis. The inhibition of Top-II can lead to DNA replication and transcription errors, leading to cell death .

Result of Action

The result of the compound’s action is a decrease in cell proliferation and angiogenesis due to the inhibition of EGFR and VGFR2. Additionally, the inhibition of Top-II can lead to cell death due to errors in DNA replication and transcription .

properties

IUPAC Name

N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-17(2,3)21-14(23)10-24-16-13-9-20-22(15(13)18-11-19-16)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRXEWOYSLFTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320892
Record name N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644753
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

CAS RN

516461-35-1
Record name N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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